![molecular formula C15H11FN2O2S B2568920 2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 403845-80-7](/img/structure/B2568920.png)
2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
“2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the family of benzamide derivatives. Thiazoles, which are important heterocyclics, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . Another study reported the synthesis of a polymer containing a benzothiazole moiety via a palladium-catalyzed Heck coupling reaction .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .
Scientific Research Applications
Fluorescent Sensors for Metal Ions
Benzothiazole derivatives have been studied for their potential as fluorescent sensors for metal ions. For instance, benzimidazole and benzothiazole conjugated Schiff bases were synthesized and shown to be capable of detecting Al3+ and Zn2+ ions due to appreciable absorption and emission spectral changes upon coordination, demonstrating good sensitivity and selectivity (Suman et al., 2019).
Anticancer Activity
Isoxazole derivatives of benzothiazole were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds exhibited significant anti-cancer activity and induced G2/M cell cycle arrest, suggesting their potential as small-molecule activators of p53, which regulates cell proliferation and apoptosis (Kumbhare et al., 2014).
Imaging Agents
Fluorine-labeled benzamide analogues, including benzothiazole derivatives, have been explored as imaging agents for positron emission tomography (PET) to assess the sigma2 receptor status of solid tumors. Such compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging applications (Tu et al., 2007).
Crystal Structure Analysis
The crystal structure analysis of benzamide derivatives, including those with fluorine and methoxy groups, has highlighted the importance of hydrogen bonds in determining crystal packing and stability. Such studies contribute to our understanding of the physical and chemical properties of these compounds (Dey et al., 2021).
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies provide insights into their potential as novel antimicrobial agents, contributing to addressing the challenge of antimicrobial resistance (Anuse et al., 2019).
properties
IUPAC Name |
2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTODPVIIUWOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
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